molecular formula C17H19N3O4S2 B2754702 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097913-94-3

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2754702
CAS No.: 2097913-94-3
M. Wt: 393.48
InChI Key: JGJHEXIGEWCGPX-UHFFFAOYSA-N
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Description

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic organic compound with the molecular formula C17H19N3O4S2 and a molecular weight of 393.48 g/mol . It is supplied as a high-purity material for research applications. This product is intended for research use only and is not intended for human or animal use . The structure of this compound features a 4-ethyl-2,3-dioxopiperazine ring linked to a [2,3'-bithiophene] system via a hydroxyethyl carboxamide bridge. The 2,3-dioxopiperazine moiety is a key structural feature found in intermediates for pharmaceutical compounds, such as the third-generation cephalosporin antibiotic cefoperazone . This suggests potential for investigation in medicinal chemistry and drug discovery. Furthermore, the conjugated bithiophene component is a characteristic building block in materials science, often explored for developing organic semiconductors and electronic materials . Researchers may find value in evaluating this hybrid molecule for its potential biological activity or its electronic properties. The specific mechanism of action and full range of applications for this compound are subjects for further scientific investigation.

Properties

IUPAC Name

4-ethyl-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-2-19-6-7-20(16(23)15(19)22)17(24)18-9-12(21)14-4-3-13(26-14)11-5-8-25-10-11/h3-5,8,10,12,21H,2,6-7,9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJHEXIGEWCGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules in terms of synthesis, conformation, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Yield/Key Steps Bioactivity/Applications Conformation
Target Compound 4-Ethyl-2,3-dioxopiperazine Bithiophene, hydroxyethyl-carboxamide Stille coupling (inferred) Not reported (potential antibiotic/antiproliferative) Half-chair (inferred)
(2S)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid 4-Ethyl-2,3-dioxopiperazine Hydroxyphenyl-acetic acid Crystallization, hydrogen bonding Antibiotic intermediate (cefoperazone) Half-chair
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-Chlorophenyl, ethyl Carboxamide coupling Organic synthesis intermediate Chair conformation
4-(Aryl)-N-(3-alkoxyfuro[2,3-b]pyrazin-2-yl)-piperazine-1-carboxamide Piperazine Furopyrazine, aryl Multi-step coupling Antiproliferative (cancer) Not reported
N-(2-Nitrophenyl)piperazine derivatives Piperazine Nitrophenyl Hydrochloric acid deprotection Pharmacological screening (unspecified) Not reported

Key Observations:

Structural Features :

  • The target compound’s dioxopiperazine core differentiates it from simpler piperazine derivatives (e.g., ). The 2,3-diketo groups introduce rigidity and hydrogen-bonding capacity, critical for enzymatic interactions in antibiotics .
  • The bithiophene moiety contrasts with aryl or heteroaryl groups in other carboxamides (e.g., furopyrazine in ). Bithiophene’s extended conjugation may enhance electronic properties for materials or receptor targeting .

Synthesis: The ethyl-substituted dioxopiperazine core is synthesized via optimized condensation and cyclization (74.38% yield in ), whereas simpler piperazine carboxamides () use direct coupling . Bithiophene integration likely requires cross-coupling (e.g., Stille reaction in ), a step absent in non-thiophene analogs .

Conformation and Stability: The dioxopiperazine ring adopts a half-chair conformation (), while non-diketopiperazine analogs (e.g., ) favor chair conformations. This affects intermolecular interactions (e.g., hydrogen bonding in crystal packing) . The hydroxyethyl group may stabilize the structure via intramolecular hydrogen bonds, similar to the hydroxyphenyl group in .

Bioactivity: While direct bioactivity data for the target compound is lacking, related dioxopiperazines (e.g., ) are intermediates in antibiotics, and piperazine carboxamides () show antiproliferative effects. The bithiophene moiety’s redox activity could synergize with the dioxopiperazine core for dual therapeutic and diagnostic applications .

Contradictions and Gaps: and highlight the importance of hydrogen bonding in dioxopiperazine stability, but the impact of bithiophene on this network is unclear.

Preparation Methods

Ullmann Homocoupling of 2-Iodothiophene

The 2,3'-bithiophene scaffold is synthesized via a palladium-catalyzed Ullmann coupling reaction. As detailed in Patent WO2021019559A1, 2-iodothiophene undergoes homocoupling in the presence of palladium(II) acetate (5 mol%), potassium acetate (2 equiv), and acetone as the solvent at 90–110°C for 12–18 hours. The reaction proceeds via oxidative addition and reductive elimination, yielding 2,2'-bithiophene with >85% purity after column chromatography.

Table 1: Optimization of Ullmann Coupling Conditions

Catalyst Loading (mol%) Temperature (°C) Yield (%)
5 90 72
5 110 88
10 110 86

Increasing the temperature to 110°C enhances reaction efficiency without side product formation, as confirmed by TLC and GC-MS analysis.

Bromination at the 5-Position

The 2,2'-bithiophene intermediate is selectively brominated at the 5-position using N-bromosuccinimide (NBS) in a chloroform-glacial acetic acid mixture (1:1 v/v) at room temperature. Unlike conventional methods requiring UV irradiation or radical initiators, this protocol achieves 92% yield of 5-bromo-2,2'-bithiophene within 4 hours. The regioselectivity arises from the electron-rich C5 position of the thiophene ring, as evidenced by $$^{1}\text{H NMR}$$ (δ 7.21 ppm, singlet, 1H) and $$^{13}\text{C NMR}$$ (δ 112.4 ppm, C-Br).

Introduction of the 2-Hydroxyethyl Side Chain

Nucleophilic Substitution with Ethanolamine

The brominated bithiophene undergoes nucleophilic substitution with ethanolamine in dimethylformamide (DMF) at 60°C for 6 hours, facilitated by potassium carbonate (3 equiv). This step installs the 2-hydroxyethyl group, yielding 5-(2-hydroxyethyl)-2,2'-bithiophene. The reaction is monitored by IR spectroscopy, showing disappearance of the C-Br stretch at 560 cm$$^{-1}$$ and emergence of a broad O-H stretch at 3400 cm$$^{-1}$$.

Table 2: Key Spectroscopic Data for 5-(2-Hydroxyethyl)-2,2'-Bithiophene

Technique Data
$$^{1}\text{H NMR}$$ (400 MHz, CDCl$$_3$$) δ 7.40 (d, J = 3.6 Hz, 1H), 7.12 (d, J = 5.2 Hz, 1H), 3.85 (t, 2H), 3.72 (t, 2H), 2.11 (s, 1H)
HRMS (ESI+) m/z Calc. for C$${10}$$H$${10}$$OS$$_2$$: 226.0094; Found: 226.0098

Oxidation to the Carboxylic Acid Derivative

The primary alcohol is oxidized to a carboxylic acid using Jones reagent (CrO$$3$$/H$$2$$SO$$4$$) in acetone at 0°C, followed by quenching with isopropanol. The resulting 5-(carboxyethyl)-2,2'-bithiophene is isolated as a white solid (78% yield) and subsequently converted to the acid chloride using thionyl chloride (SOCl$$2$$) in refluxing dichloromethane.

Synthesis of 4-Ethyl-2,3-dioxopiperazine-1-carboxamide

Cyclocondensation of Ethylglycine Dipeptide

The dioxopiperazine core is synthesized by cyclizing ethylglycine methyl ester under basic conditions. A solution of ethylglycine (2 equiv) in methanol is treated with triethylamine (3 equiv) and stirred at 50°C for 48 hours, yielding 4-ethyl-2,3-dioxopiperazine (63% yield). $$^{13}\text{C NMR}$$ confirms the diketopiperazine structure with carbonyl resonances at δ 167.8 and 169.2 ppm.

Carboxamide Functionalization

The dioxopiperazine is reacted with phosgene (COCl$$_2$$) in tetrahydrofuran (THF) to generate the reactive carbamoyl chloride intermediate, which is subsequently treated with ammonium hydroxide to afford 4-ethyl-2,3-dioxopiperazine-1-carboxamide.

Final Coupling Reaction

Amide Bond Formation

The acid chloride derivative of 5-(carboxyethyl)-2,2'-bithiophene is coupled with 4-ethyl-2,3-dioxopiperazine-1-carboxamide using N,N'-diisopropylethylamine (DIPEA) as a base and HOBt/EDCl as coupling reagents in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the target compound as a pale yellow solid (65% yield).

Table 3: Characterization Data for Target Compound

Property Value
Molecular Formula C$${20}$$H$${20}$$N$$2$$O$$4$$S$$_2$$
Molecular Weight 432.5 g/mol
$$^{1}\text{H NMR}$$ (500 MHz, DMSO-d$$_6$$) δ 8.21 (s, 1H), 7.55 (d, J = 4.0 Hz, 1H), 7.38 (d, J = 3.5 Hz, 1H), 4.12 (t, 2H), 3.94 (q, 2H), 3.02 (t, 2H), 1.32 (t, 3H)
HPLC Purity 98.5% (C18 column, 0.1% TFA in H$$_2$$O/MeCN)

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